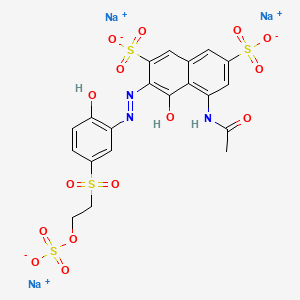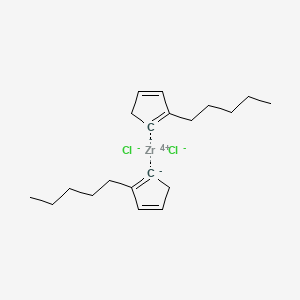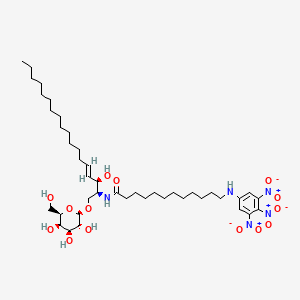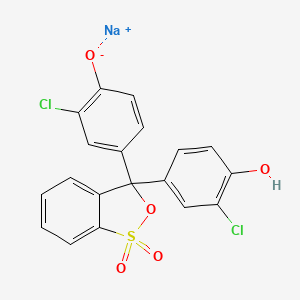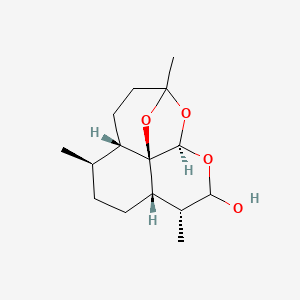![molecular formula C15H13FeNO4 B1142424 Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- CAS No. 115223-09-1](/img/structure/B1142424.png)
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is a versatile organometallic compound with a molecular weight of 327.1130 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset for advanced research and development . It consists of a ferrocene core, which is a sandwich-like structure with two cyclopentadienyl rings bound to a central iron atom, and a pyrrolidinyl group attached via a carbonyl linkage .
Méthodes De Préparation
The synthesis of Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- involves several steps. One common method includes the reaction of ferrocene with a pyrrolidinyl derivative under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the product .
Analyse Des Réactions Chimiques
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene core can lead to the formation of ferrocenium ions, while reduction can yield ferrocene derivatives with altered electronic properties .
Applications De Recherche Scientifique
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- has numerous applications in scientific research. In chemistry, it is used as a ligand in asymmetric catalysis, particularly in rhodium-catalyzed olefin hydrogenation . In biology and medicine, this compound has shown potential as a novel anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes. Additionally, it is used in the development of electrochemical sensors for detecting various molecules and ions in solutions . In industry, Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- is utilized in the synthesis of advanced materials, including polymers and nanoparticles with unique electronic and magnetic properties .
Mécanisme D'action
The mechanism by which Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- exerts its effects involves its interaction with molecular targets and pathways within cells. The ferrocene core can undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making it a potential anticancer agent. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent enzymes and pathways, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- can be compared to other ferrocene derivatives, such as ferrocenyl-based Josiphos derivatives and Knochel’s Ferriphos ligands . These compounds share a similar ferrocene core but differ in their substituents and functional groups. The unique pyrrolidinyl group in Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]- provides distinct electronic and steric properties, making it particularly effective in certain catalytic and biological applications . Other similar compounds include ferrocenylimidazolo [2,1-b]-1,3,4-thiadiazoles, which have shown high yields in synthetic reactions under microwave irradiation .
Propriétés
Numéro CAS |
115223-09-1 |
|---|---|
Formule moléculaire |
C15H13FeNO4 |
Poids moléculaire |
327.11 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene-(2,5-dioxopyrrolidin-1-yl)oxymethanolate;iron(2+) |
InChI |
InChI=1S/C10H9NO4.C5H5.Fe/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,14H,5-6H2;1-5H;/q;-1;+2/p-1 |
Clé InChI |
SQZVBHQTIKPEQM-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=C2C=CC=C2)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


